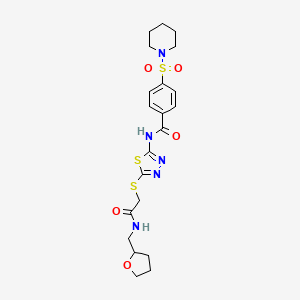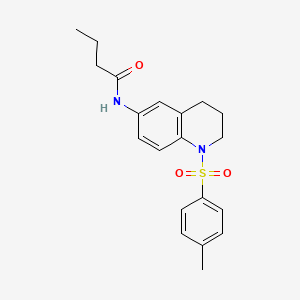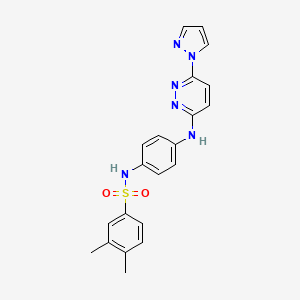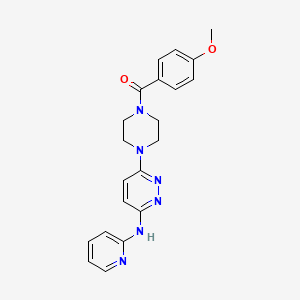![molecular formula C7H6FNO B2468939 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 2470438-70-9](/img/structure/B2468939.png)
6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H6FNO . It has an average mass of 139.127 Da and a monoisotopic mass of 139.043335 Da .
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . This structure is frequently used in drug research due to its structural similarity with DNA bases such as adenine and guanine .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Applications De Recherche Scientifique
Chemical Synthesis and Ligand Behavior
Compounds structurally related to 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine have been explored for their unique chemical synthesis capabilities and ligand behavior in complex formations. For instance, the study by Song et al. (2016) introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of polysubstituted and fused pyridines, highlighting a method that might be applicable to derivatives of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine for creating diverse molecular structures under metal-free conditions (Song et al., 2016).
Fluorescence Sensing and Imaging
The development of fluorescent chemosensors for ion detection is another area of research that could be relevant to the applications of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine. Maity et al. (2018) synthesized fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione framework, demonstrating high selectivity and sensitivity for Fe3+/Fe2+ ions. These compounds were applied in imaging Fe3+ in living cells, suggesting that fluorinated derivatives might serve as effective chemosensors and imaging agents (Maity et al., 2018).
Novel Drug Discoveries and Biological Applications
Although the request specifically excludes drug use and dosage information, the structural motif of pyridines, including fluorinated derivatives, plays a significant role in medicinal chemistry. For example, novel fluorosubstituted compounds have been investigated for their anticancer activity, suggesting that derivatives of 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine might also hold potential in drug discovery and biological research aimed at developing new therapeutic agents (Hammam et al., 2005).
Environmental Monitoring and Analysis
The role of fluorinated compounds in environmental monitoring and analysis, particularly in the study of per- and polyfluoroalkyl substances (PFAS), is noteworthy. The total oxidizable precursor (TOP) assay, for instance, involves the detection and analysis of PFAS precursors in contaminated sites, highlighting the importance of understanding the behavior and transformation of fluorinated compounds in the environment (Martin et al., 2019).
Orientations Futures
Fused pyridine heterocyclic ring derivatives, such as 6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important .
Propriétés
IUPAC Name |
6-fluoro-2,3-dihydrofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZBOAZBOXKZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2H,3H-furo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)


![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)



![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2468868.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2468876.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)
